molecular formula C15H29NO B12692436 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide CAS No. 73410-12-5

2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide

Cat. No.: B12692436
CAS No.: 73410-12-5
M. Wt: 239.40 g/mol
InChI Key: ITJYYFZIWYPAGQ-UHFFFAOYSA-N
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Description

2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with isopropyl, methylpropyl, and methyl groups, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone followed by amide formation. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl propanoate
  • Isopropyl 2-methylbutyrate
  • Thymol (2-isopropyl-5-methylphenol)

Uniqueness

Compared to similar compounds, 2-(Isopropyl)-N-(2-methylpropyl)-5-methylcyclohexanecarboxamide stands out due to its specific substitution pattern on the cyclohexane ring and the presence of the carboxamide group

Properties

CAS No.

73410-12-5

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

5-methyl-N-(2-methylpropyl)-2-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C15H29NO/c1-10(2)9-16-15(17)14-8-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3,(H,16,17)

InChI Key

ITJYYFZIWYPAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)NCC(C)C)C(C)C

Origin of Product

United States

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